2-(4-fluorophenyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluorophenyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}acetamide is an organic compound that features a fluorophenyl group and a trifluoroethyl-substituted piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}acetamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized by reacting piperidine with 1,1,1-trifluoroethanol under specific conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, where a suitable fluorophenyl halide reacts with the piperidine derivative.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, polar aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-fluorophenyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in biological assays to study receptor binding and enzyme inhibition.
Industrial Applications: The compound is utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}acetamide involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,2,2-Trifluoroethyl)piperidin-4-ol
- 1-(2,2,2-Trifluoroethyl)piperidin-4-one
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
2-(4-fluorophenyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}acetamide is unique due to its combination of a fluorophenyl group and a trifluoroethyl-substituted piperidine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F4N2O/c17-14-3-1-12(2-4-14)9-15(23)21-10-13-5-7-22(8-6-13)11-16(18,19)20/h1-4,13H,5-11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUCUEDACOEHMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC2=CC=C(C=C2)F)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.